N-(2-methoxybenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenyl hydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring . This intermediate is then reacted with 4-hydroxyphenyl acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups yields phenolic derivatives, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-HYDROXYPHENYL)METHYL]ACETAMIDE
- **2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23N3O5 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O5/c1-30-20-11-7-17(8-12-20)24-27-25(33-28-24)18-9-13-21(14-10-18)32-16-23(29)26-15-19-5-3-4-6-22(19)31-2/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
XMPSGBKNGQOLBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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